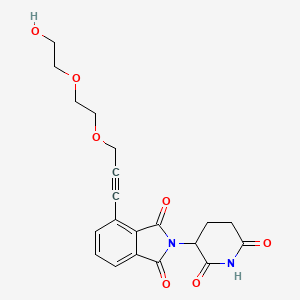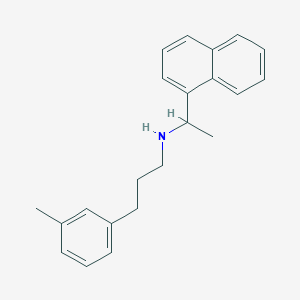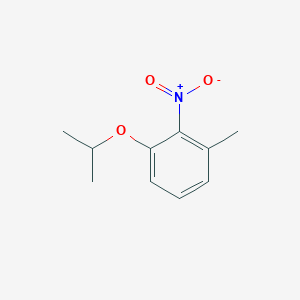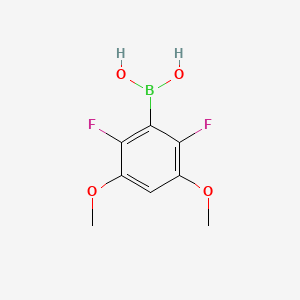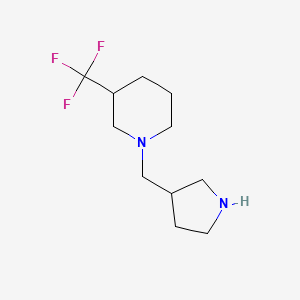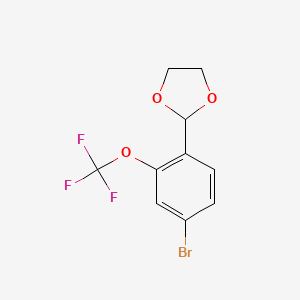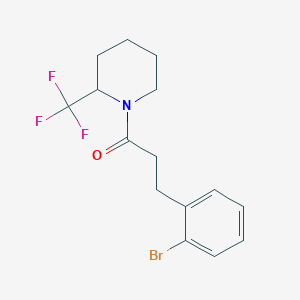
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a bromophenyl group and a trifluoromethyl-substituted piperidine ring, making it a subject of study in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the introduction of a piperidine ring with a trifluoromethyl group. The final step involves the formation of the propanone moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group and the trifluoromethyl-substituted piperidine ring can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
- 3-(2-Fluorophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
- 3-(2-Iodophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(2-Bromophenyl)-1-(2-(trifluoromethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C15H17BrF3NO |
|---|---|
分子量 |
364.20 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-1-[2-(trifluoromethyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H17BrF3NO/c16-12-6-2-1-5-11(12)8-9-14(21)20-10-4-3-7-13(20)15(17,18)19/h1-2,5-6,13H,3-4,7-10H2 |
InChI 键 |
BMRSXXHJPKKCHH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)CCC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


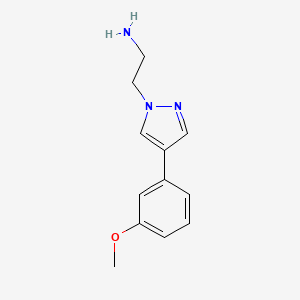
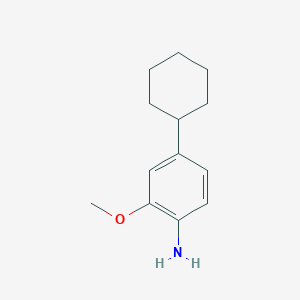
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
